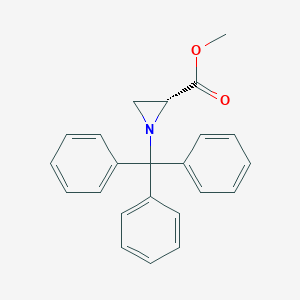

甲基 (R)-1-三苯甲基-2-氮丙啶甲酸酯

描述

Synthesis Analysis

The synthesis of enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines from (2S)-N-tritylaziridine-2-carboxylic acid methyl ester demonstrates the compound's utility in generating chiral aziridines. This process involves the treatment of the key ester with various amines in the presence of AlMe3, leading to chiral N-trityl-2-carboxamides, which upon reduction yield the desired aziridines. The synthesis conditions can be adjusted to either retain or remove the trityl substituent, showcasing the versatility of methyl (R)-1-trityl-2-aziridinecarboxylate in synthetic chemistry (Jarzyński, Leśniak, & Rachwalski, 2017).

Molecular Structure Analysis

The molecular structure of derivatives of methyl (R)-1-trityl-2-aziridinecarboxylate has been elucidated through X-ray crystallography, providing insights into the compound's three-dimensional configuration. Studies reveal the importance of the trityl group in stabilizing the aziridine ring and influencing its reactivity. For instance, X-ray crystal structures of specific aziridine derivatives highlight how substituents on the aziridine ring adopt configurations that are significant for their chemical behavior and reactivity patterns (Alves, Gilchrist, & Sousa, 1999).

Chemical Reactions and Properties

Methyl (R)-1-trityl-2-aziridinecarboxylate participates in various chemical reactions, underlining its reactivity and functional versatility. Notably, it undergoes regiospecific and enantiospecific ring openings, leading to distinct products depending on the reaction conditions. Such reactions have been leveraged to synthesize complex molecules, demonstrating the compound's utility in organic synthesis. For example, acid-catalyzed ring-opening reactions of methyl (R)-1-trityl-2-aziridinecarboxylate derivatives have been shown to produce specific chloro-amino-propionic acid methyl esters with high stereospecificity (Gnecco, Orea, Galindo, Enríquez, Toscano, & Reynolds, 2000).

科学研究应用

氮丙啶生物碱在治疗研究中的应用

与甲基 (R)-1-三苯甲基-2-氮丙啶甲酸酯具有相同氮丙啶部分的氮丙啶生物碱因其药理活性而被广泛研究。对天然氮丙啶生物碱及其亲脂半合成和合成类似物进行的研究发现了 130 多种具有抗肿瘤、抗菌和抗细菌作用的生物活性化合物。这些发现强调了含氮丙啶化合物作为药物原型和药物发现线索的巨大潜力。氮丙啶生物碱表现出的广泛生物活性表明它们在治疗研究中的重要性以及在开发各种疾病的新疗法中的潜在应用 (Ismail, Levitsky, & Dembitsky, 2009)。

含氮丙啶化合物的临床应用

含氮丙啶化合物的临床应用扩展到治疗急性髓细胞性白血病 (AML) 和其他肿瘤疾病。DNA 甲基化是一种由 DNA 甲基转移酶 (DNMT) 介导的表观遗传改变,是 AML 治疗的一个有希望的靶点。阿扎胞苷和地西他滨是两种具有氮丙啶结构的 DNMT 抑制剂,已获得食品药品监督管理局 (FDA) 的批准,用于治疗高危骨髓增生异常综合征,并在 AML 治疗中出现新数据。这些化合物强调了含氮丙啶分子的治疗重要性,在表观遗传治疗中,并突出了针对各种癌症治疗的新型 DNMT 抑制剂的持续研究 (Thomas, 2012)。

属性

IUPAC Name |

methyl (2R)-1-tritylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSITPKXYQEFIR-CILPGNKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448595 | |

| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160233-42-1 | |

| Record name | Methyl (R)-1-Trityl-2-aziridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)

![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)